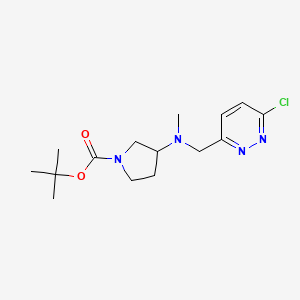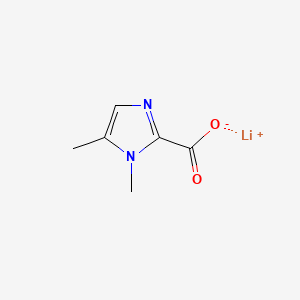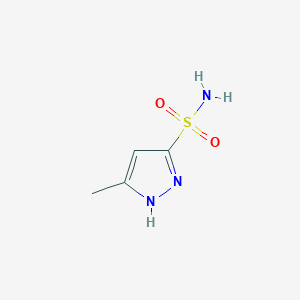
tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C16H25ClN4O2. It is a pyrrolidine derivative that contains a chloropyridazine moiety, making it a compound of interest in various chemical and pharmaceutical research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of 6-chloropyridazine with a pyrrolidine derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF). The mixture is stirred at low temperatures (0°C) and then allowed to react at ambient temperature for several hours .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloropyridazine moiety.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different substituents on the pyridazine ring.
Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, the compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of derivatives with specific properties for various applications .
Mécanisme D'action
The exact mechanism of action of tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors in biological systems. The chloropyridazine moiety may play a crucial role in binding to these targets, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-((6-chloropyridazin-3-yl)methylamino)pyrrolidine-1-carboxylate
- tert-Butyl 3-((6-chloropyridazin-3-yl)methylamino)piperidine-1-carboxylate
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness: The uniqueness of tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloropyridazine moiety and the pyrrolidine ring makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C15H23ClN4O2 |
|---|---|
Poids moléculaire |
326.82 g/mol |
Nom IUPAC |
tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-7-12(10-20)19(4)9-11-5-6-13(16)18-17-11/h5-6,12H,7-10H2,1-4H3 |
Clé InChI |
HRCMRQAYGBBLRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)N(C)CC2=NN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13599081.png)



![(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride](/img/structure/B13599124.png)

![1-[(2-Chloro-3-methylphenyl)methyl]piperazine](/img/structure/B13599136.png)
![[3-(Pyrazin-2-yloxy)propyl]amine](/img/structure/B13599138.png)

![2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13599156.png)

![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B13599168.png)
